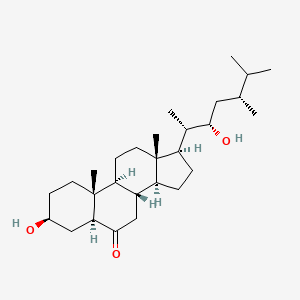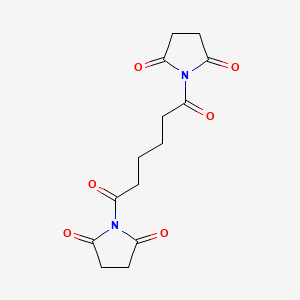
2,5-Pyrrolidinedione, 1,1'-(1,6-dioxo-1,6-hexanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-(N-succinimidyl) adipate is an N-hydroxysuccinimide ester formed from adipic acid. It derives from an adipic acid.
Applications De Recherche Scientifique
Comparative Covalent Protein Binding
- Context : This research investigates the binding of 2,5-Hexanedione (HD) and its analogue 3-acetyl-2,5-Hexanedione (AcHD) to protein lysine amines, forming 2,5-dimethylpyrrole adducts. This study is pivotal in understanding the neurotoxicity mechanism related to these compounds (DeCaprio, Kinney & LoPachin, 2009).
Syntheses, Structures, and Tautomers of 2,5-Disubstituted Pyrroles
- Context : Research detailing the synthesis of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate from diethyl 3,6-dioxooctanedioate, and its conversion into different tautomers, highlights the versatile chemical properties of these compounds (Li, Larsen & Brooker, 2003).
Synthesis of Novel bis‐Spiro Compounds
- Context : A study focusing on the synthesis of new 1H‐indol‐2,3‐diones‐1,1′-(1,6‐hexanediyl)bis compounds and their derivatives. This research contributes to the development of novel compounds with potential applications in various fields (Jain et al., 2006).
Crystal Structure and Biological Activity
- Context : The reaction between 2,5-hexanedione and isonicotinic acid hydrazide, resulting in products with significant biological activity, is crucial for understanding the potential pharmaceutical applications of these compounds (Jeragh, Ali & El-asmy, 2015).
Polymerization and Electrochromic Device Application
- Context : The synthesis of a new monomer from pyrrole and its electropolymerization, relevant for electrochromic device applications, demonstrates the diverse industrial applications of these compounds (Carbas et al., 2014).
Coordination as Chiral "Pincer" Ligands to Rhodium
- Context : The synthesis and use of bis(oxazolinylmethyl)pyrrole derivatives for coordination with rhodium highlight the compound's potential in catalytic applications and complex molecular syntheses (Konrad et al., 2009).
Low-Bandgap Conjugated Polymers for Electrochromic Applications
- Context : The development of conjugated copolymers from 2,5-bis(6-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)hexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione showcases the material's potential in electrochromic applications, indicating its significant role in advanced material science (Shi et al., 2016).
Micellar and Interfacial Behavior in Aqueous Medium
- Context : A study on the interaction of cationic gemini hexanediyl-1,6-bis(dimethylcetylammonium bromide) with various surfactants, provides insights into the applications of these compounds in surfactant-enhanced remediation and other industrial applications (Kabir-ud Din, Sheikh & Dar, 2010).
Polyoxometalates Directed by Bis(pyridinium)alkane Templates
- Context : The construction and transformation of polyoxometalates directed by 1,ω-bis(pyridinium)alkane templates, demonstrate the compound's role in creating complex inorganic-organic hybrid structures with potential catalytic activities (Niu et al., 2011).
Propriétés
Numéro CAS |
52856-97-0 |
|---|---|
Formule moléculaire |
C14H16N2O6 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
1-[6-(2,5-dioxopyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16N2O6/c17-9(15-11(19)5-6-12(15)20)3-1-2-4-10(18)16-13(21)7-8-14(16)22/h1-8H2 |
Clé InChI |
QRBGQECYLWNGNM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)CCC2=O |
SMILES canonique |
C1CC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)CCC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1253922.png)
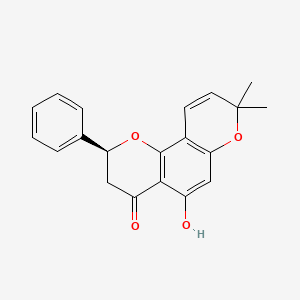
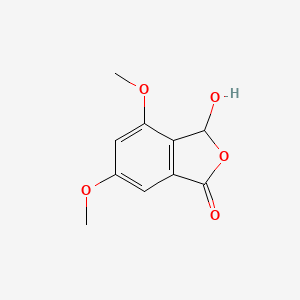
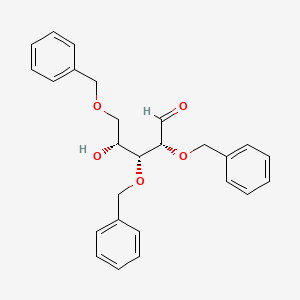
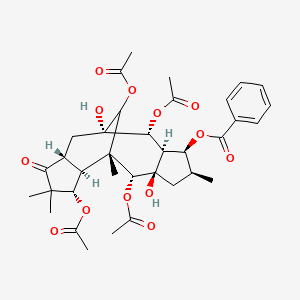

![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)
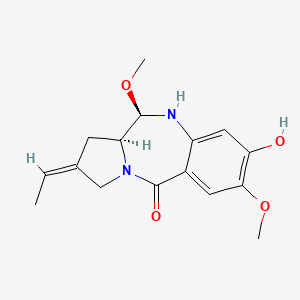
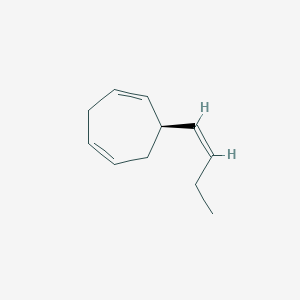
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)

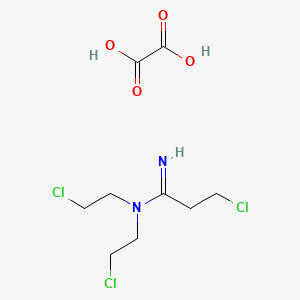
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
